SK-216
Description
Structurally, it features a naphthalene core linked via an ether-oxygen to a pentyl chain terminating in a disodium propanedioate group.
Properties
IUPAC Name |
disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTGMMYYLGKWIK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NNa2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula for disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate is with a molecular weight of 489.6 g/mol. The compound features a complex structure that includes a benzoxazole moiety, a naphthalene ring, and a malonic acid group. These structural components contribute to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H31N1O6 |
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | Disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate |
| CAS Number | 654080-03-2 |
In Vitro Studies
In vitro studies have demonstrated that SK-216 effectively reduces VEGF-induced migration and tube formation in human umbilical vein endothelial cells (HUVECs). This suggests its potential utility in inhibiting angiogenesis in various tumor types. Furthermore, it has been shown to significantly decrease the extent of angiogenesis in tumor models.
In Vivo Studies
Research involving animal models has indicated that this compound can mitigate bleomycin-induced pulmonary fibrosis. This effect is attributed to its ability to modulate TGF-β signaling pathways, which are crucial in the fibrotic process.
Case Studies and Application
Case Study 1: Pulmonary Fibrosis
In a study involving mice treated with bleomycin to induce pulmonary fibrosis, administration of this compound resulted in a marked reduction in fibrosis markers compared to controls. Histological analysis showed less collagen deposition and improved lung architecture.
Case Study 2: Tumor Angiogenesis
Another study focused on the impact of this compound on tumor growth in xenograft models. The compound was administered alongside tumor cells, resulting in reduced tumor size and vascularization when compared to untreated groups.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
a. Benzoxazole vs. Thiazole Derivatives
- SK-216 : Contains a benzoxazole ring (tert-butyl-substituted) fused to naphthalene. The oxazole’s oxygen and nitrogen atoms contribute to hydrogen-bonding interactions, critical for PAI-1 inhibition .
- 1-[(5-Benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol (–5): Replaces benzoxazole with a thiazole ring and introduces an azo group (–N=N–). The thiazole’s sulfur atom increases polarizability, while the azo group confers chromophoric properties, making it suitable for analytical or dye applications. However, the diazonium precursor is unstable, requiring careful synthesis .
b. Benzoxazole vs. Oxadiazole Derivatives
- 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (): Features a 1,3,4-oxadiazole ring, which is more electron-deficient than benzoxazole. The oxadiazole’s rigidity and metabolic stability make it common in medicinal chemistry, but its synthesis (via thiol and acyl chloride coupling) may result in lower yields compared to this compound’s streamlined route .
c. Benzoxazole-Thiophene Hybrid
- 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole (): A dimeric benzoxazole linked via thiophene. However, its hydrophobicity contrasts with this compound’s water-soluble propanedioate group .
Functional Group Variations
a. Propanedioate vs. Sulfonate
- This compound : The disodium propanedioate group ensures solubility in aqueous media, critical for bioavailability.
- Disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate (): Uses sulfonate groups (–SO₃⁻) for solubility. Sulfonates are more acidic and polar than propanedioates, favoring applications in dye chemistry or metal chelation .
b. Azo vs. Ether Linkages
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
